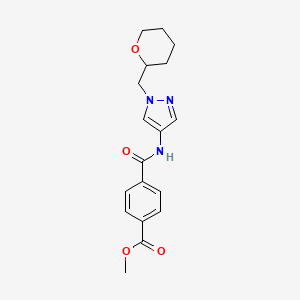
methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrahydropyran ring, a pyrazole ring, a carbamoyl group, and a benzoate ester. Tetrahydropyran is a saturated six-membered ring with one oxygen atom, and pyrazole is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran and pyrazole rings would add cyclic structure to the molecule, and the carbamoyl and benzoate groups would likely contribute to the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Crystal Structure and Supramolecular Chemistry
Research in crystallography and supramolecular chemistry has explored the structural characteristics of compounds related to methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate. Studies have highlighted the formation of complex hydrogen-bonded networks and polarized molecular-electronic structures in isomeric compounds, demonstrating the role of hydrogen bonding in determining molecular arrangement and stability in the solid state (Portilla et al., 2007; Portilla et al., 2007).
Organic Synthesis and Catalysis
The compound has potential applications in organic synthesis and catalysis. Tetra-methyl ammonium hydroxide, for instance, has been utilized as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the compound's role in facilitating efficient and neutral conditions for chemical reactions (Balalaie et al., 2007). Additionally, the synthesis and antimicrobial activities of pyrazole derivatives have been investigated, expanding the compound's applicability in developing new antimicrobial agents (Siddiqui et al., 2013).
Antioxidant and Antitumor Activities
Compounds structurally related to methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate have been synthesized and evaluated for their biological activities. For example, novel benzimidazoles have shown potential as antitumor agents, indicating the broader pharmacological relevance of this chemical class (Abonía et al., 2011). Furthermore, certain methylcoumarins, including related compounds, have been tested for their antioxidant activity, offering insights into their possible therapeutic and food preservation applications (Ćavar et al., 2009).
Materials Science and Engineering
The research extends into materials science, where compounds with similar structures have been used as ligands to stabilize metal complexes in cross-coupling reactions. This has implications for the development of new materials and catalytic processes (Ocansey et al., 2018). Additionally, the structural versatility and stability under different conditions of similar compounds have been leveraged in crystal engineering, showcasing their potential in designing materials with specific properties (Johnstone et al., 2010).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-18(23)14-7-5-13(6-8-14)17(22)20-15-10-19-21(11-15)12-16-4-2-3-9-25-16/h5-8,10-11,16H,2-4,9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPIZOQOHGKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)
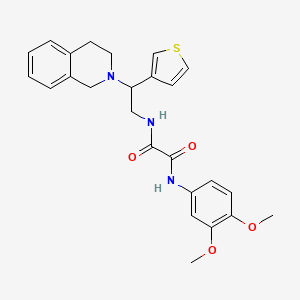
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2747220.png)


![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)
![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)
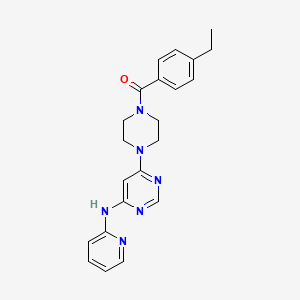
![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)
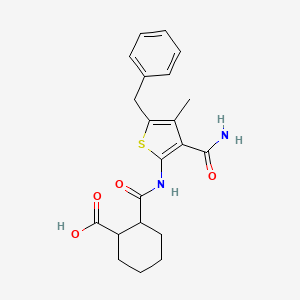
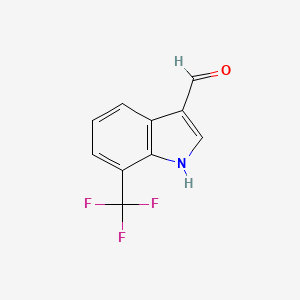
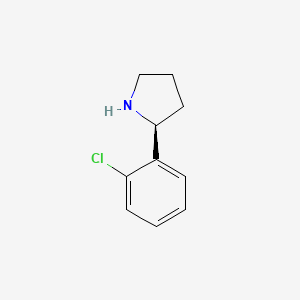
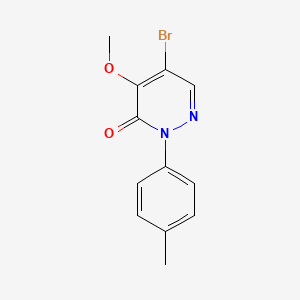
![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)